molecular formula C12H13FO3 B1325801 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid CAS No. 951892-62-9

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid

Cat. No. B1325801
M. Wt: 224.23 g/mol
InChI Key: AHESMXJVZMIJGT-UHFFFAOYSA-N
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Description

The compound “5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid” would likely be an organic compound consisting of a valeric acid backbone with a 3-fluoro-2-methylphenyl group attached at the 5-position.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-fluoro-2-methylphenyl group with a precursor to 5-oxovaleric acid. The exact method would depend on the available starting materials and the desired conditions for the reaction.



Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques would provide information on the bonding and arrangement of atoms within the molecule.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, gas chromatography (GC) for boiling point determination, and solubility tests in various solvents.


Scientific Research Applications

Metabolic Significance in Brown and Beige Adipose Tissue

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid has been identified as a metabolite associated with the metabolic activities of brown and beige adipose tissues. These tissues, as distinct endocrine organs, are functionally linked to skeletal muscle and adipose tissue metabolism, as well as systemic energy expenditure. Metabolites like 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid are synthesized in browning adipocytes and secreted, influencing the phenotype of white adipocytes and the mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo. This metabolite plays a role in reducing adiposity, enhancing energy expenditure, and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).

Role in Synthesis Processes

Photodynamic Therapy Potential

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid may have implications in photodynamic therapy (PDT), specifically in the treatment of nasopharyngeal carcinoma. It induces protoporphyrin IX when used with 5-aminolevulinic acid, enhancing the efficacy of PDT. Its application shows promise in reducing cell viability in cancer cells, primarily through apoptosis (Betz et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Material safety data sheets (MSDS) would provide information on hazards, handling, storage, and disposal.


Future Directions

Future research on this compound might involve studying its potential applications, such as its use in the synthesis of other compounds, its potential biological activity, or its physical properties.


Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to refer to specific studies or conduct experimental research.


properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESMXJVZMIJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid

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